Bromoacetamido-PEG4-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONNYNBXMCRXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous Flow Reactors
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. PEG4-amine and bromoacetyl bromide are pumped into a reactor at 0°C, with residence times optimized to 30 minutes for complete conversion. Automated pH adjustment ensures consistent TEA concentrations, minimizing side reactions.
High-Performance Liquid Chromatography (HPLC) Purification
Industrial batches are purified using reverse-phase HPLC with a C18 column and acetonitrile/water gradients (10–90% acetonitrile over 30 minutes). This achieves ≥99% purity, critical for ADC applications.
Table 1: Industrial Synthesis Parameters
| Parameter | Specification |
|---|---|
| Reactor Volume | 500 L |
| Flow Rate | 10 L/min |
| Purification Method | Reverse-phase HPLC |
| Final Purity | ≥99% |
| Annual Production Capacity | 1,000 kg |
Reaction Mechanism and Kinetic Analysis
The bromoacetamido group undergoes nucleophilic substitution with thiols (e.g., cysteine residues) at pH 7.0–8.0, while the NHS ester reacts with primary amines (e.g., lysine) at pH 8.0–9.0. Competing hydrolysis of the NHS ester is minimized by maintaining reaction times under 2 hours and avoiding amine-containing buffers like Tris.
Kinetic Data:
Analytical Characterization
Quality control employs multiple orthogonal methods:
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d6): δ 3.50 (m, PEG4 backbone), 3.70 (s, -CH2Br), 2.82 (s, NHS ring).
-
C NMR: 170.5 ppm (NHS carbonyl), 168.2 ppm (bromoacetamido carbonyl).
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion at .
Chemical Reactions Analysis
Reactivity of the NHS Ester Group
The NHS ester in Bromoacetamido-PEG4-NHS ester reacts with primary amines (-NH₂) under slightly alkaline conditions (pH 7.2–8.5) to form stable amide bonds. This reaction is critical for labeling proteins, oligonucleotides, or other amine-containing biomolecules .
Key Characteristics:
- Reaction Mechanism : The NHS ester undergoes nucleophilic attack by the amine, releasing N-hydroxysuccinimide .
-
Kinetics :
Hydrolysis competes with aminolysis, with the NHS ester’s half-life dependent on pH:
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 7.2–8.5 | |
| Reaction Temperature | 4°C–25°C | |
| Competing Reaction | Hydrolysis (~50% loss in 8 min at pH 8.5) |
Reactivity of the Bromoacetamido Group
The bromoacetamido moiety undergoes nucleophilic substitution (SN2) with thiols (-SH), such as cysteine residues, to form stable thioether bonds .
Key Characteristics:
- Reaction Mechanism : The bromide acts as a leaving group, enabling thiol-specific conjugation .
- Kinetics :
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 7.0–8.0 | |
| Competing Reaction | Hydrolysis (slower than NHS ester) |
Hydrolysis of NHS Ester:
- Rate : Hydrolysis increases with pH, reducing conjugation efficiency. At pH 8.5, ~50% of NHS esters hydrolyze within 8 minutes .
- Mitigation : Use fresh reagents, minimize reaction time, and avoid primary amine buffers (e.g., Tris) .
Bromide Group Stability:
- Bromoacetamido groups are stable in aqueous solutions at -20°C but degrade gradually at higher temperatures .
Sequential Conjugation Strategy:
- Primary Amine Labeling : NHS ester reacts with lysine residues or amine-modified oligonucleotides.
- Thiol-Specific Conjugation : Bromoacetamido group targets cysteine residues post-amine labeling .
| Application | Target Biomolecule | Outcome |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Lysine/cysteine residues | Site-specific payload attachment |
| PROTAC Synthesis | E3 ligase ligands | Enhanced solubility and stability |
Comparative Reactivity with Similar Linkers
| Linker | Functional Groups | Reactivity Profile |
|---|---|---|
| This compound | NHS ester, Br | Dual amine/thiol targeting |
| Maleimide-PEG4 | Maleimide | Thiol-specific, pH-sensitive |
| Sulfo-NHS-PEG4 | NHS ester, sulfonate | Enhanced water solubility |
Optimization Guidelines
Scientific Research Applications
Protein Labeling and Modification
Overview:
Bromoacetamido-PEG4-NHS ester is primarily utilized for labeling proteins, particularly targeting primary amines (-NH2) present in proteins and amine-modified oligonucleotides. The NHS ester reacts efficiently with these amines, forming stable covalent bonds.
Key Applications:
- Antibody Conjugation: The compound is employed to create antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy of antibodies by attaching cytotoxic drugs directly to them .
- Enzyme Labeling: It can label enzymes for tracking and studying their activity in various biochemical assays .
Case Study:
A study demonstrated the successful use of this compound to label a monoclonal antibody. The labeled antibody showed improved solubility and stability in aqueous solutions, facilitating its application in targeted cancer therapies .
Synthesis of PROTACs
Overview:
this compound serves as a crucial linker in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to promote the degradation of specific proteins within cells.
Key Applications:
- Targeted Protein Degradation: By linking E3 ligase recruiters to target proteins, this compound enables selective degradation of unwanted proteins, offering a novel therapeutic strategy against various diseases, including cancer .
Case Study:
In a recent research project, this compound was used to synthesize a PROTAC targeting an oncogenic protein. The resulting compound demonstrated effective degradation of the target protein in cellular assays, highlighting its potential for therapeutic applications.
Surface Modification
Overview:
The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, making this compound suitable for modifying surfaces of biomaterials or nanocarriers.
Key Applications:
- Biomaterial Coating: It can be used to modify the surfaces of implants or drug delivery systems, improving biocompatibility and reducing immune responses .
- Nanoparticle Functionalization: The compound is utilized to functionalize nanoparticles for enhanced drug delivery efficiency and targeted therapy .
Case Study:
A study focused on modifying gold nanoparticles with this compound to improve their stability and biocompatibility for drug delivery applications. The modified nanoparticles exhibited reduced aggregation and enhanced cellular uptake compared to unmodified counterparts.
Drug Delivery Systems
Overview:
this compound plays a significant role in developing advanced drug delivery systems by facilitating the conjugation of drugs to carriers.
Key Applications:
- Antibody-Drug Conjugates: As mentioned earlier, it is extensively used in creating ADCs that deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.
- Polymer Therapeutics: The compound can be incorporated into polymeric systems that release drugs in a controlled manner over time .
Case Study:
Research demonstrated that ADCs synthesized using this compound showed significantly improved therapeutic indices in preclinical models compared to traditional chemotherapeutic approaches, emphasizing its importance in targeted cancer therapy .
Data Summary Table
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Protein Labeling | Antibody conjugation, enzyme labeling | Enhanced solubility and stability |
| Synthesis of PROTACs | Targeted protein degradation | Novel therapeutic strategies |
| Surface Modification | Biomaterial coating, nanoparticle functionalization | Improved biocompatibility |
| Drug Delivery Systems | Antibody-drug conjugates, polymer therapeutics | Targeted delivery with reduced toxicity |
Mechanism of Action
Mechanism: Bromoacetamido-PEG4-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The bromide group undergoes nucleophilic substitution, while the NHS ester reacts with primary amines to form amide bonds.
Molecular Targets and Pathways:
Proteins: Targets primary amines in proteins, leading to the formation of stable protein conjugates.
Oligonucleotides: Modifies amine-containing oligonucleotides, facilitating their use in various assays and applications.
Comparison with Similar Compounds
Key Features:
- Bromoacetamide Group : Reacts selectively with thiol (-SH) groups (e.g., cysteine residues) via nucleophilic substitution, forming stable thioether bonds .
- NHS Ester : Targets primary amines (-NH₂) on proteins, peptides, or amine-modified oligonucleotides, enabling amine-reactive conjugation .
- PEG4 Spacer : Enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility .
Comparison with Similar Compounds
Below is a detailed analysis of Bromoacetamido-PEG4-NHS ester compared to structurally or functionally related PEG-based linkers.
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity. †From BroadPharm catalog . ‡Chloroacetamide is less reactive than bromoacetamide.
Bromoacetamido-PEG2-NHS Ester
- Structural Differences : Shorter PEG spacer (PEG2 vs. PEG4) reduces hydrophilicity and increases steric constraints.
- Functional Impact : Suitable for applications requiring shorter linkers, such as intramolecular crosslinking or small-molecule conjugation .
- Research Findings : PEG2 derivatives exhibit faster reaction kinetics with thiols but may compromise solubility in aqueous buffers .
Azido-PEG4-NHS Ester
- Key Differentiator : Replaces bromoacetamide with an azide group for bioorthogonal click chemistry (e.g., with DBCO or BCN).
- Applications : Surface functionalization, glycan labeling, and sequential conjugation strategies .
- Limitation : Requires a two-step conjugation process (amine labeling followed by click chemistry), unlike the single-step thiol-amine conjugation enabled by this compound .
Iodoacetyl-PEG4-NHS Ester
DBCO-PEG4-NHS Ester
- Functionality : Combines NHS ester with dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating copper catalysts .
- Use Case : Ideal for live-cell labeling or copper-sensitive systems .
Research Findings and Case Studies
PROTAC Development
This compound’s PEG4 spacer optimizes distance between PROTAC components, enhancing ternary complex formation. Shorter PEG linkers (e.g., PEG2) reduce degradation efficiency by 30–40% in model systems .
Protein Conjugation
In a study conjugating this compound to CRM197 (a diphtheria toxin variant), MALDI-TOF analysis confirmed a 5.8 kDa mass increase, indicating successful modification . Comparatively, iodoacetyl-PEG4-NHS ester achieved similar labeling in 30 minutes vs. 1.5 hours for bromoacetamido-PEG4 .
Biological Activity
Bromoacetamido-PEG4-NHS ester (CAS: 1260139-70-5) is a bifunctional polyethylene glycol (PEG) linker that plays a significant role in the development of targeted therapies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its ability to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H27BrN2O9 |
| Molecular Weight | 483.308 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Structure | Structure |
The compound features a bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, and an NHS ester that can label primary amines in proteins and oligonucleotides .
This compound is utilized primarily in PROTAC technology. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The PEG linker enhances solubility and flexibility, which are crucial for effective interaction with cellular targets .
Biological Applications
- Targeted Protein Degradation : By linking to E3 ligases and target proteins, this compound enables the selective degradation of disease-related proteins, making it a promising tool in cancer therapy.
- Antibody-Drug Conjugates (ADCs) : The compound can also be employed in ADCs, where it facilitates the conjugation of drugs to antibodies, enhancing therapeutic efficacy while minimizing off-target effects .
Study 1: PROTAC Development
An investigation into the use of this compound in developing small-molecule PROTACs demonstrated its effectiveness in degrading specific oncogenic proteins in cancer cell lines. The study reported a significant reduction in protein levels, confirming the compound's role in targeted therapy .
Study 2: Antibody Conjugation
Research on antibody-drug conjugates using this compound showed improved solubility and stability of the conjugated drug. In vitro assays indicated enhanced cytotoxicity against HER2-positive breast cancer cells, showcasing the potential of this linker in therapeutic applications .
Comparative Analysis
| Compound | Application Area | Biological Activity |
|---|---|---|
| This compound | PROTACs | Selective protein degradation |
| Alternative PEG linkers | ADCs | Enhanced drug delivery |
Q & A
Basic: How do I optimize conjugation efficiency between Bromoacetamido-PEG4-NHS ester and amine-containing biomolecules?
Methodological Answer:
- pH Control : Perform reactions in PBS buffer (pH 7.5–8.5) to ensure primary amine deprotonation while avoiding NHS ester hydrolysis. Excess reagent (e.g., 147-fold molar excess over target protein) is recommended to drive completion .
- Purification : Use centrifugal filters (e.g., Amicon Ultra-0.5, 30 kDa cutoff) for buffer exchange post-reaction to remove unreacted linker. Four rounds of dilution with PBS (pH 8.5) improve purity .
- Validation : Confirm conjugation via MALDI-TOF MS to detect shifts in molecular weight (e.g., ~483 Da for PEG4 linker addition) .
Basic: What are the critical considerations for storing this compound to maintain reactivity?
Methodological Answer:
- Temperature : Store lyophilized powder at ≤-20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles of dissolved reagent .
- Solubility : Reconstitute in anhydrous DMSO or DMF to prevent hydrolysis. Test solubility in target reaction buffers (e.g., PBS) before large-scale experiments .
Advanced: How does the PEG4 spacer in this compound influence PROTAC ternary complex stability?
Methodological Answer:
- Flexibility vs. Rigidity : The PEG4 linker’s hydrophilicity and flexibility reduce steric hindrance between PROTAC components, enhancing ternary complex formation. Compare with rigid spacers (e.g., alkyl chains) using surface plasmon resonance (SPR) or FRET assays .
- Length Optimization : Test PEG variants (PEG2, PEG6) to balance target protein degradation efficiency and cellular permeability. Degradation assays (e.g., Western blot for target protein levels) can quantify effects .
Advanced: How can I resolve discrepancies in conjugation yields when using this compound across different protein targets?
Methodological Answer:
- Amine Accessibility : Map surface-exposed lysine residues on the protein using crystallography or computational tools (e.g., PyMOL). Low-yield targets may require engineered cysteine residues for site-specific bromoacetamide-thiol conjugation .
- Competing Reactions : Monitor for hydrolysis of NHS ester by HPLC (retention time shifts) or fluorometric amine quantification kits .
Advanced: What analytical techniques are most reliable for characterizing this compound conjugates?
Methodological Answer:
Advanced: How does this compound compare to chloroacetamido or iodoacetamido linkers in thiol-based bioconjugation?
Methodological Answer:
- Reactivity : Bromoacetamide reacts slower than iodoacetamide (~10×) but faster than chloroacetamide. Use kinetic assays (e.g., Ellman’s test for free thiols) to optimize reaction times .
- Stability : Bromoacetamide offers better hydrolytic stability than iodoacetamide in aqueous buffers. Compare linker half-lives via LC-MS at pH 7.4 and 37°C .
Basic: What are common pitfalls in using this compound for antibody-drug conjugate (ADC) synthesis?
Methodological Answer:
- Aggregation : PEG4 spacers may increase hydrodynamic radius, leading to aggregation. Use SEC-HPLC or dynamic light scattering (DLS) to monitor .
- Nonspecific Binding : Pre-block antibodies with BSA or Tween-20 to minimize linker adsorption to non-target regions .
Advanced: Can this compound be used for dual functionalization of nanoparticles?
Methodological Answer:
- Sequential Conjugation : First conjugate NHS ester to amine-modified nanoparticles, then react bromoacetamide with thiolated ligands (e.g., peptides). Validate via TEM-EDX for elemental bromine mapping .
- Orthogonal Chemistry : Combine with DBCO-PEG4-NHS ester for click chemistry-based dual labeling. Use fluorescence quenching assays to confirm dual attachment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
